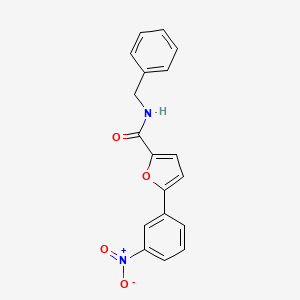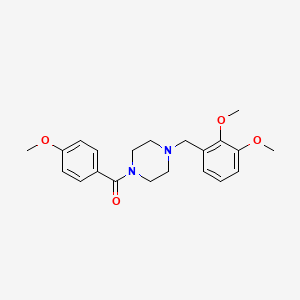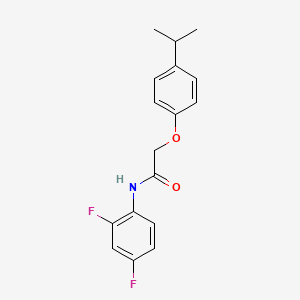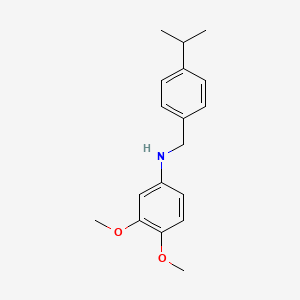![molecular formula C16H15F3N2O2 B5798556 N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5798556.png)
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea, also known as EFU, is a chemical compound that has gained attention in scientific research due to its potential use as a protein kinase inhibitor. EFU is a white crystalline powder and has a molecular formula of C16H14F3N3O2.
作用機序
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea functions as a competitive inhibitor of protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target proteins, thereby inhibiting its activity. This compound has been shown to selectively inhibit certain protein kinases, making it a potential candidate for targeted therapy.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the activity of various protein kinases, including JNK, p38, and ERK. Inhibition of these kinases has been linked to the suppression of cell proliferation, migration, and invasion. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These effects make this compound a potential candidate for cancer therapy.
実験室実験の利点と制限
One advantage of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea is its selectivity for certain protein kinases, making it a potential candidate for targeted therapy. This compound is also readily available in large quantities, making it suitable for lab experiments. However, one limitation of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.
将来の方向性
There are several future directions for N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea research. One direction is to further investigate its potential as a protein kinase inhibitor and its efficacy in targeting specific protein kinases. Another direction is to study its potential use in combination therapy with other drugs. Additionally, further studies are needed to evaluate its potential toxicity and optimize its dosing regimen for clinical trials.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential use as a protein kinase inhibitor. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for scientific research. This compound has shown promising results in inhibiting the activity of certain protein kinases, making it a potential candidate for drug development. Further research is needed to evaluate its potential toxicity and optimize its dosing regimen for clinical trials.
合成法
The synthesis of N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea involves the reaction between 4-(trifluoromethyl)aniline and 4-ethoxyphenyl isocyanate in the presence of a base catalyst. The reaction yields this compound as a white crystalline powder with a high purity level. The synthesis method has been optimized to produce this compound in large quantities, making it readily available for scientific research.
科学的研究の応用
N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea has been studied extensively for its potential use as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cell signaling and regulation. Dysregulation of protein kinases has been linked to the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has shown promising results in inhibiting the activity of certain protein kinases, making it a potential candidate for drug development.
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-23-14-9-7-13(8-10-14)21-15(22)20-12-5-3-11(4-6-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYQQMATKBFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluorobenzaldehyde (10-oxo-10H-pyridazino[6,1-b]quinazolin-2-yl)hydrazone](/img/structure/B5798493.png)

![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)


![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)


![3-(4-methylphenyl)-5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5798553.png)
![N-(2-fluorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5798558.png)

